2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide

Übersicht

Beschreibung

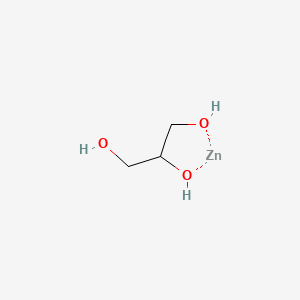

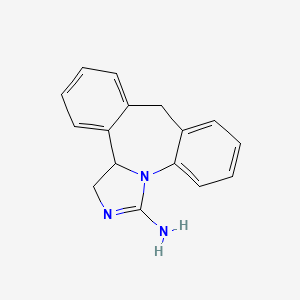

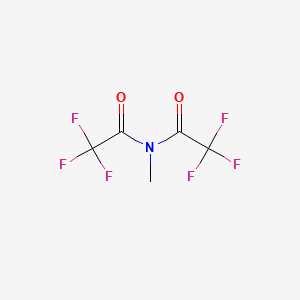

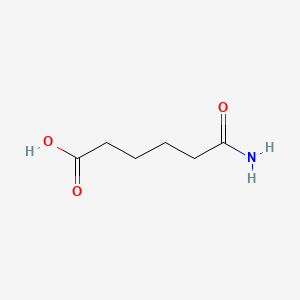

2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide is a chemical compound with the formula C5H3F6NO2 and a molecular weight of 223.0732 . It is also known as N-Methylbis (trifluoroacetamide) .

Molecular Structure Analysis

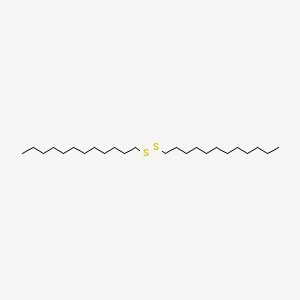

The molecular structure of 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide can be represented by the IUPAC Standard InChI: InChI=1S/C5H3F6NO2/c1-12(2(13)4(6,7)8)3(14)5(9,10)11/h1H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen

Application in Gas Chromatography (GC) Analysis of Sugars

Specific Scientific Field

The specific scientific field for this application is Analytical Chemistry , specifically Gas Chromatography (GC) .

Comprehensive Summary of the Application

MBTFA is used as a derivatization reagent in the GC analysis of sugars . Sugars such as glucose and fructose are difficult to analyze by GC due to their highly polar and involatile nature . To overcome these problems, sugars are derivatized to remove the active hydrogens such as -OH, thereby increasing volatility and improving detectability . MBTFA is commonly used for this purpose .

Detailed Description of Methods and Procedures

The sugars are converted into their volatile forms using MBTFA . This involves converting the active hydrogen into trifluoroesters via a carboxylic derivative . The ester in the derivatized sugar improves the volatility, which makes it easier for analysis by GC .

In the experiment, 5 mg each of glucose and fructose were weighed into a Reacti-Vial containing a magnetic stirrer . To this, 0.5 mL of MBTFA was added followed by 0.5 mL of pyridine . The Reacti-Vials were then capped and placed in the Reacti-Therm Sample Incubation System and stirred for 1 hour at 65 °C . Once dissolved, the reaction was complete . The final sample was then transferred to a 2 mL autosampler vial and 1 μL was injected into the GC .

Summary of Results or Outcomes

The use of MBTFA as a derivatization reagent allowed for the successful analysis of sugars such as glucose and fructose by GC . The formation of the byproduct N-methyltrifluoroacetamide did not interfere with the analysis as it eluted earlier in the chromatogram . The use of a mid-polarity 14% cyanopropylphenyl polysiloxane GC column allowed for the separation of fructose and glucose anomers which arise upon derivatization .

Application in Forensic Toxicology

Specific Scientific Field

The specific scientific field for this application is Forensic Toxicology .

Comprehensive Summary of the Application

MBTFA is used as a derivatization reagent in the determination of amphetamine-type stimulants and ketamine in biological samples . These substances are often involved in drug abuse and overdose cases, and their detection and quantification are crucial in forensic investigations .

Detailed Description of Methods and Procedures

In the experiment, biological samples such as urine are first extracted using a suitable solvent . The extract is then derivatized using MBTFA . This involves converting the active hydrogens in the drug molecules into trifluoroesters, thereby increasing volatility and improving detectability . The derivatized sample is then analyzed using gas chromatography coupled to mass spectrometry (GC-MS) .

Summary of Results or Outcomes

The use of MBTFA as a derivatization reagent allowed for the successful detection and quantification of amphetamine-type stimulants and ketamine in biological samples . The formation of the byproduct N-methyltrifluoroacetamine did not interfere with the analysis as it eluted earlier in the chromatogram .

Application in Carbohydrate Analysis

Specific Scientific Field

The specific scientific field for this application is Carbohydrate Chemistry .

Comprehensive Summary of the Application

MBTFA is used as a derivatization reagent in the analysis of carbohydrates . Carbohydrates such as monosaccharides, disaccharides, trisaccharides, and tetrasaccharides are difficult to analyze due to their highly polar and involatile nature . MBTFA is used to convert these carbohydrates into their volatile forms, thereby improving their detectability .

Detailed Description of Methods and Procedures

Carbohydrates are first extracted from the sample and then derivatized using MBTFA . This involves converting the active hydrogens in the carbohydrate molecules into trifluoroesters, thereby increasing volatility . The derivatized sample is then analyzed using suitable analytical techniques .

Summary of Results or Outcomes

The use of MBTFA as a derivatization reagent allowed for the successful analysis of carbohydrates . The formation of the byproduct N-methyltrifluoroacetamine did not interfere with the analysis as it eluted earlier in the chromatogram .

Application in Environmental Analysis

Specific Scientific Field

The specific scientific field for this application is Environmental Science .

Comprehensive Summary of the Application

MBTFA is used as a derivatization reagent in the analysis of environmental samples . It is used to detect and quantify various pollutants and contaminants in environmental samples such as water, soil, and air .

Detailed Description of Methods and Procedures

Environmental samples are first extracted using suitable extraction techniques . The extract is then derivatized using MBTFA . This involves converting the active hydrogens in the pollutant molecules into trifluoroesters, thereby increasing volatility and improving detectability . The derivatized sample is then analyzed using suitable analytical techniques .

Summary of Results or Outcomes

The use of MBTFA as a derivatization reagent allowed for the successful detection and quantification of various pollutants and contaminants in environmental samples . The formation of the byproduct N-methyltrifluoroacetamine did not interfere with the analysis as it eluted earlier in the chromatogram .

Application in Food Analysis

Specific Scientific Field

The specific scientific field for this application is Food Science .

Comprehensive Summary of the Application

MBTFA is used as a derivatization reagent in the analysis of food samples . It is used to detect and quantify various components in food samples such as sugars, amino acids, and other organic compounds .

Detailed Description of Methods and Procedures

Food samples are first extracted using suitable extraction techniques . The extract is then derivatized using MBTFA . This involves converting the active hydrogens in the food components into trifluoroesters, thereby increasing volatility and improving detectability . The derivatized sample is then analyzed using suitable analytical techniques .

Summary of Results or Outcomes

The use of MBTFA as a derivatization reagent allowed for the successful detection and quantification of various components in food samples . The formation of the byproduct N-methyltrifluoroacetamine did not interfere with the analysis as it eluted earlier in the chromatogram .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It may cause severe skin burns and eye damage, and may cause respiratory irritation . In case of contact with skin or eyes, immediate medical attention is required .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-methyl-N-(2,2,2-trifluoroacetyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F6NO2/c1-12(2(13)4(6,7)8)3(14)5(9,10)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGBWLXGUPTXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218623 | |

| Record name | N-Methyl-bis(trifluoroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | N-Methyl-bis(trifluoroacetamide) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide | |

CAS RN |

685-27-8 | |

| Record name | N-Methylbis(trifluoroacetyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-bis(trifluoroacetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-bis(trifluoroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxo-1,6-dihydrodibenzo[cd,g]indazole-3-sulfonic acid](/img/structure/B1215146.png)

![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 3-phenylacrylate](/img/structure/B1215148.png)